Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide structure
58-68-4 structure
상품 이름:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
CAS 번호:58-68-4
MF:C21H27N7O14P2-2
메가와트:663.425180000001
MDL:MFCD00171241
CID:368338
PubChem ID:439153

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 화학적 및 물리적 성질

이름 및 식별자

    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • dihydronicotinamide-adenine dinucleotide
    • Reduced nicotinamide-adenine dinucleotide
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
    • β- NADH
    • β-DPNH
    • Reduced nicotinamide-adenine dinucleotide (NADH)
    • Reduced nicotinamide-adenine dinucleotide
    • Reduced nicotinamide adenine diphosphate
    • Reduced diphosphopyridine nucleotide
    • Reduced codehydrogenase I
    • Nicotinamide-adenine dinucleotide, reduced
    • Nicotinamide adenine dinucleotide 2 (reduced form)
    • NADH
    • N 8129
    • ENADA
    • Dihydronicotinamide mononucleotide
    • Dihydronicotinamide adenine dinucleotide
    • Dihydrocozymase
    • Dihydrocodehydrogenase I
    • DPNH
    • Cozymase I, reduced
    • Coenzyme I, reduced
    • Codehydrogenase I, reduced
    • Codehydrase I, reduced
    • 1,4-Dihydronicotinamide adenine dinucleotide
    • Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
    • Coenzyme I, reduced
    • NAD-reduced
    • dihydrodiphosphopyridine nucleotide
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • nadh hydride
    • Codehydrogenase I, reduced
    • bmse000054
    • C00004
    • NADH
    • Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)
    • CHEBI:16908
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)
    • D0B8SV
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • SCHEMBL8187
    • CHEMBL1234616
    • nicotinamide adenine dinucleotide (reduced)
    • NADH [WHO-DD]
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • 4J24DQ0916
    • dihydronicotinamide adenine dinucleotide
    • Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • DB00157
    • Dihydrocozymase
    • Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • 1,4-Dihydronicotinamide adenine dinucleotide
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • DPNH
    • UNII-4J24DQ0916
    • 606-68-8
    • Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • NADH2
    • Nicotinaminde-Adenine-Dinucleotide
    • Q26987453
    • Reduced Nicotinamide Adenine Dinucleotide
    • beta-NADH
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • diphosphopyridine nucleotide reduced
    • C21H29N7O14P2
    • Nicotinamide adenine dinucleotide, reduced form
    • ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
    • Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)
    • b-NADH
    • Dihydronicotinamide mononucleotide
    • Nicotinamide-adenine dinucleotide, reduced
    • C21-H29-N7-O14-P2.2Na
    • C21-H29-N7-O14-P2
    • [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid
    • EINECS 200-393-0
    • b-dpnh
    • coenzyme-I
    • adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}
    • cent-dpnh
    • Codehydrase I, reduced
    • Reduced codehydrogenase I
    • Nicotinamide - adenine dinucleotide, reduced
    • beta-DPNH
    • BOPGDPNILDQYTO-NNYOXOHSSA-N
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide
    • Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • EN300-19742425
    • [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • 58-68-4
    • NADH+H+
    • NAD REDUCED FORM [MI]
    • [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
    • Dihydrocodehydrogenase I
    • Cozymase I, reduced
    • DTXSID30889320
    • GTPL4487
    • NAD reduced form
    • Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • ENADA
    • Diphosphopyridine nucleotide,reduced form
    • Reduced diphosphopyridine nucleotide
    • C21H29N7O14P2.2Na
    • Reduced nicotinamide adenine diphosphate
    • Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
    • Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
    • N 8129
    • Nicotinamide adenine dinucleotide (reduced form)
    • Reduced nicotinamide-adenine dinucleotide (NADH)
    • β-DPNH
    • β-NADH
    • ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid
    • NADH dianion
    • BRD-A84188517-304-01-1
    • Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • HY-113355
    • CS-0062281
    • MDL: MFCD00171241
    • 인치: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
    • InChIKey: BOPGDPNILDQYTO-NNYOXOHSSA-N
    • 미소: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

계산된 속성

  • 정밀분자량: 665.12477262g/mol
  • 동위원소 질량: 665.12477262g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 8
  • 수소 결합 수용체 수량: 19
  • 중원자 수량: 44
  • 회전 가능한 화학 키 수량: 11
  • 복잡도: 1230
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 8
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -5.7
  • 토폴로지 분자 극성 표면적: 318Ų

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-19742425-0.05g
[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
58-68-4 95.0%
0.05g
$2755.0 2024-12-02

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide 합성 방법

합성회로 1

반응 조건
1.1S:H2O, 16 h, 50°C
참조
Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors
By Kulishova, Liliya et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

합성회로 2

반응 조건
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
참조
The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst
By Dong, Wenjin et al, Green Chemistry, 2020, 22(7), 2279-2287

합성회로 3

반응 조건
1.1R:O2, C:9028-14-2, S:H2O, pH 9.5
참조
Aerobic photobiocatalysis enabled by combining core-shell nanophotoreactors and native enzymes
By Wei, Wenxin et al, Journal of the American Chemical Society, 2022, 144(16), 7320-7326

합성회로 4

반응 조건
1.1C:108120-95-2, S:H2O, 10 min, pH 7.4
참조
Non-covalent metalation of carbon nitride for photocatalytic NADH regeneration and enzymatic CO2 reduction
By Zhang, Yuanyuan et al, Chemical Communications (Cambridge, 2022, 58(78), 10997-11000

합성회로 5

반응 조건
1.1
참조
Accelerated green process of 2,5-dimethylpyrazine prodn. from glucose by genetically modified Escherichia coli
By Xu, Jianzhong et al, ACS Synthetic Biology, 2020, 9(9), 2576-2587

합성회로 6

반응 조건
1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt
참조
Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysis
By Wang, Yuancheng et al, Journal of the American Chemical Society, 2020, 142(13), 5958-5963

합성회로 7

반응 조건
1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
참조
Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features
By Feldmann, Jonas et al, Chemistry - A European Journal, 2019, 25(17), 4379-4389

합성회로 8

반응 조건
1.116 h, 95°C
참조
Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors
By Kulishova, Liliya et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

합성회로 9

반응 조건
1.1R:N(CH2CH2OH)3, R:HCl, C:2353523-07-4, C:200212-13-1, S:H2O, rt, pH 8
참조
Fully conjugated two-dimensional sp2-carbon covalent organic frameworks as artificial photosystem I with high efficiency
By Zhao, Yingjie et al, Angewandte Chemie, 2019, 58(16), 5376-5381

합성회로 10

반응 조건
1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5
참조
Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH Analogues
By Kim, Jinhyun et al, Angewandte Chemie, 2018, 57(42), 13825-13828

합성회로 11

반응 조건
1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4
참조
Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticles
By Katagiri, Takayuki and Amao, Yutaka, Sustainable Energy & Fuels, 2022, 6(10), 2581-2592

합성회로 12

반응 조건
1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C
참조
Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living Cells
By Dai, Nan et al, Chemistry - A European Journal, 2020, 26(20), 4489-4495

합성회로 13

반응 조건
1.1R:H2, C:Pt, C:1317-61-9, S:H2O, 25°C, 10 atm, pH 7
참조
Assessing the environmental performance of NADH regeneration methods: A cleaner process using recyclable Pt/Fe3O4 and hydrogen
By Saba, Tony et al, Catalysis Today, 2020, 339, 281-288

합성회로 14

반응 조건
1.1R:Et3N, R:NaH2PO4, C:2738613-29-9, S:MeCN, S:H2O, 50°C
참조
Pyrimidoquinxoalinophenanthroline opens next chapter in design of bridging ligands for artificial photosynthesis
By Brueckmann, Jannik et al, ChemRxiv, 2021, From ChemRxiv, 1-19

합성회로 15

반응 조건
1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH
참조
Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by Formate
By Chrzanowska, Marta et al, Inorganic Chemistry, 2020, 59(20), 14944-14953

합성회로 16

반응 조건
1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10
참조
NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2
By Saba, Tony et al, ACS Catalysis, 2021, 11(1), 283-289

합성회로 17

반응 조건
1.1S:H2O, pH 7
참조
Enzymatic electrosynthesis of glycine from CO2 and NH3
By Wu, Ranran et al, Angewandte Chemie, 2023, 62(14), e202218387

합성회로 18

반응 조건
1.1R:HCl, S:H2O, 2 h, rt
참조
Modular engineering strategy to redirect electron flux into the electron-transfer chain for enhancing extracellular electron transfer in Shewanella oneidensis
By Ding, Qinran et al, ACS Synthetic Biology, 2023, 12(2), 471-481

합성회로 19

반응 조건
1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt
참조
Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor Regeneration
By Yang, Dong et al, ACS Catalysis, 2019, 9(12), 11492-11501

합성회로 20

반응 조건
1.1C:2241650-40-6, S:H2O, 1 h, pH 7
참조
Porphyrin/SiO2/Cp*Rh(bpy)Cl Hybrid Nanoparticles Mimicking Chloroplast with Enhanced Electronic Energy Transfer for Biocatalyzed Artificial Photosynthesis
By Ji, Xiaoyuan et al, Advanced Functional Materials, 2018, 28(9), n/a

합성회로 21

반응 조건
1.1R:R:(L)-Ascorbic acid, C:22843-73-8, C:143334-20-7
참조
Solar Light Responsive Graphitic Carbon Nitride Coupled Porphyrin Photocatalyst that Uses for Solar Fine Chemical Production
By Mishra, Shaifali et al, Photochemistry and Photobiology, 2023, 99(4), 1080-1091

합성회로 22

반응 조건
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
참조
Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations
By Singh, Pooja et al, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

합성회로 23

반응 조건
1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4
참조
Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticles
By Katagiri, Takayuki and Amao, Yutaka, New Journal of Chemistry, 2021, 45(35), 15748-15752

합성회로 24

반응 조건
1.1R:H2, C:Pt, S:H2O, 37°C, 1 atm, pH 8.7
참조
Chemoselective NADH Regeneration: the Synergy Effect of TiOx and Pt in NAD+ Hydrogenation
By Wang, Maodi et al, ACS Sustainable Chemistry & Engineering, 2021, 9(18), 6499-6506

합성회로 25

반응 조건
1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4
참조
N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+
By Stringer, Tameryn et al, Dalton Transactions, 2019, 48(35), 13143-13148

합성회로 26

반응 조건
1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25
참조
Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1)
By Noshi, Mohammad N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4

합성회로 27

반응 조건
1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7
1.215 min
참조
A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separation
By Meng, Jialin et al, Catalysis Science & Technology, 2019, 9(8), 1911-1921

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products

추천 기사

추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
Shanghai Xinsi New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Xinsi New Materials Co., Ltd